1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Overview
Description
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 20000-05-9 . It has a molecular weight of 248.15 . The IUPAC name for this compound is 1-(1-methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3.2ClH/c1-7(11)10-12-8-5-3-4-6-9(8)13(10)2;;/h3-7H,11H2,1-2H3;2*1H . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 248.15 . The InChI key for this compound is AQJPOIBKBWGJFN-UHFFFAOYSA-N .Scientific Research Applications
Antimicrobial and Cytotoxic Properties
- Synthesis and Biological Activities : A study by Noolvi et al. (2014) reports the synthesis of derivatives of 1H-benzimidazole, including 1-methyl-1H-benzimidazol-2-amine, which were tested for antibacterial and cytotoxic properties. Some derivatives showed promising antibacterial and cytotoxic activities.
Crystal Structure Analysis
- Structural Characterization : Tavman and Sayil (2013) conducted a study that included X-ray diffraction and spectroscopy techniques to determine the crystal structure of compounds including 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, a structurally related compound to 1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride. Their findings contribute to the understanding of molecular structure and properties (Tavman & Sayil, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7(11)10-12-8-5-3-4-6-9(8)13(10)2;;/h3-7H,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJPOIBKBWGJFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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